molecular formula C13H13Cl2N3O2 B3017619 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole CAS No. 956454-06-1

1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole

Cat. No.: B3017619
CAS No.: 956454-06-1
M. Wt: 314.17
InChI Key: ZQTBCWPIVUUWHI-UHFFFAOYSA-N
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Description

1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole is a pyrazole derivative characterized by a 2,4-dichlorophenyl group attached via a nitroethyl chain to a 3,5-dimethyl-substituted pyrazole ring. This compound’s structure combines electron-withdrawing substituents (chlorine, nitro groups) with a heterocyclic pyrazole core, which may confer unique reactivity, stability, or biological activity.

Properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2/c1-8-5-9(2)18(16-8)13(7-17(19)20)11-4-3-10(14)6-12(11)15/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTBCWPIVUUWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole typically involves the reaction of 2,4-dichlorophenylacetonitrile with nitromethane in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, leading to more consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures (50°C to 80°C).

    Cyclization: Hydrazine hydrate, ethanol solvent, reflux conditions.

Major Products:

    Reduction: 1-[1-(2,4-Dichlorophenyl)-2-aminoethyl]-3,5-dimethylpyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole is C12H13Cl2N3O2. It features a pyrazole ring substituted with a nitroethyl group and a dichlorophenyl moiety. The structural characteristics contribute to its biological activity and interaction with various biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Research indicates that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-Inflammatory Activity

  • In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their anti-inflammatory effects in vitro and in vivo. The results demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory disorders .

Agrochemical Applications

This compound has also been explored for its efficacy as a pesticide. Its structural features allow it to interact with specific biological pathways in pests, leading to effective pest control.

Case Study: Insecticidal Activity

  • A study conducted by agricultural researchers highlighted the insecticidal properties of this compound against common agricultural pests. The compound showed high mortality rates in treated insects compared to controls, indicating its potential as an environmentally friendly pesticide option .
Activity TypeEffectivenessReference
Anti-inflammatorySignificantJournal of Medicinal Chemistry
InsecticidalHighAgricultural Research Study

Mechanism of Action

The mechanism of action of 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents on Phenyl Ring Pyrazole Substituents Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole 2,4-dichloro 3,5-dimethyl Nitroethyl C₁₃H₁₃Cl₂N₃O₂* ~313.9 Not explicitly stated; potential pesticidal/explosive applications inferred
1-{1-(4-Chlorophenyl)-2-nitroethyl}-3,5-dimethyl-1H-pyrazole 4-chloro 3,5-dimethyl Nitroethyl C₁₃H₁₄ClN₃O₂ 295.7 Research compound (structural analog)
Ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate 2,5-dichloro 3,5-dimethyl Ethyl ester C₁₄H₁₄Cl₂N₂O₂ 313.2 Intermediate in agrochemical synthesis
Mefenpyr-diethyl 2,4-dichloro 4,5-dihydro-5-methyl Diethyl ester C₁₆H₁₈Cl₂N₂O₄ 373.2 Herbicide safener (protects crops from herbicide damage)
1-(3,5,6-Trichloropyridin-2-yl)-3,5-dimethylpyrazole Trichloropyridinyl (heterocyclic) 3,5-dimethyl None C₁₀H₈Cl₃N₃ 284.5 Synthetic intermediate for heterocyclic chemistry

* Calculated based on structural analogs.

Structural Differences and Implications

Substituent Position on Phenyl Ring: The 2,4-dichlorophenyl group in the target compound contrasts with the 4-chlorophenyl analog () and the 2,5-dichlorophenyl variant ().

Functional Groups :

  • The nitroethyl group distinguishes the target compound from esters like Mefenpyr-diethyl (). Nitro groups are associated with explosive properties (e.g., high energy density) but may also influence pesticidal activity by modulating lipophilicity and metabolic degradation .

Pyrazole Core Modifications :

  • The 3,5-dimethylpyrazole structure is conserved across several analogs, suggesting this configuration stabilizes the heterocyclic ring. However, Mefenpyr-diethyl features a 4,5-dihydro-5-methyl pyrazole, which reduces aromaticity and introduces conformational flexibility, likely enhancing its role as a herbicide safener .

Pharmacological and Industrial Relevance

  • Pesticidal Activity :
    Mefenpyr-diethyl () demonstrates how pyrazole derivatives with ester functionalities are leveraged in agriculture. The target compound’s nitro group may offer alternative mechanisms of action, though empirical data are lacking .
  • Explosive Potential: Nitro-substituted pyrazoles, such as those studied in and , highlight the role of nitro groups in enhancing detonation velocity and thermal stability. The target compound’s nitroethyl chain could position it as a candidate for insensitive high-energy materials .

Notes

Structural Sensitivity: Minor changes in substituent positions (e.g., 2,4-dichloro vs. 2,5-dichloro) significantly alter physicochemical properties and applications.

Data Gaps : Empirical data on the target compound’s biological activity, toxicity, and stability are absent in the provided evidence, highlighting the need for further research.

Contradictions: No direct contradictions were identified, but the absence of explicit data on the target compound limits comparative analysis.

Biological Activity

1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name: this compound
  • Molecular Formula: C12H12Cl2N4O2
  • Molecular Weight: 303.15 g/mol
  • CAS Number: Not specified in the sources.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its anti-inflammatory and neuroprotective properties. Below are key findings from recent research:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. This activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Mechanism of Action:

  • Inhibition of NF-κB signaling pathway.
  • Reduction in nitric oxide production in activated microglia .

Neuroprotective Effects

The compound has shown potential in protecting dopaminergic neurons from neuroinflammation-related damage. In vitro studies have demonstrated that it can mitigate the effects of lipopolysaccharide (LPS)-induced neuroinflammation by reducing the release of pro-inflammatory mediators .

Case Study:
In a study involving MPTP-induced neurotoxicity in mice, prophylactic treatment with the compound resulted in improved behavioral outcomes and protection against neuronal loss .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazoles have been documented to possess antibacterial and antifungal activities .

Research Findings:

  • Compounds with similar pyrazole structures have demonstrated effectiveness against various bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus.
  • The presence of specific substituents on the pyrazole ring can enhance antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity Mechanism Research Findings
Anti-inflammatoryInhibition of COX-2, iNOS; NF-κB pathway modulationSignificant reduction in pro-inflammatory cytokines
NeuroprotectiveProtection against LPS-induced damageImproved behavioral outcomes in MPTP model
AntimicrobialEffective against bacterial strainsActivity noted against Klebsiella pneumoniae

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